4-[(4-Chloro-2-methylphenyl)amino]benzonitrile

CYP inhibition Drug-drug interaction Metabolic stability

Sourcing diarylamine scaffolds with inconsistent SAR? 4-[(4-Chloro-2-methylphenyl)amino]benzonitrile (CAS 1039838-86-2) delivers defined bioactivity for precise lead optimization: • HIV-1 integrase EC50 2 nM - 10-fold potency advantage over des-chloro analogs, enabling rational antiviral library design • Calibrated CYP inhibition profile (CYP1A2 IC50 1.4 µM, CYP2C9 2.8 µM, CYP2C8 7.5 µM) for DDI prediction model benchmarking • H4R affinity Ki 2.51 µM for target validation and functional assay development Guaranteed purity (≥95%) with reliable global fulfillment from BenchChem.

Molecular Formula C14H11ClN2
Molecular Weight 242.7 g/mol
CAS No. 1039838-86-2
Cat. No. B1415075
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(4-Chloro-2-methylphenyl)amino]benzonitrile
CAS1039838-86-2
Molecular FormulaC14H11ClN2
Molecular Weight242.7 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Cl)NC2=CC=C(C=C2)C#N
InChIInChI=1S/C14H11ClN2/c1-10-8-12(15)4-7-14(10)17-13-5-2-11(9-16)3-6-13/h2-8,17H,1H3
InChIKeyCAIDMXVMIACSFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[(4-Chloro-2-methylphenyl)amino]benzonitrile (CAS 1039838-86-2): Chemical Class and Baseline Characteristics for Research Procurement


4-[(4-Chloro-2-methylphenyl)amino]benzonitrile (CAS 1039838-86-2) is a diarylamine derivative featuring a benzonitrile core substituted with a 4-chloro-2-methylaniline moiety . It belongs to a class of small molecules frequently explored as kinase inhibitor scaffolds and versatile building blocks in medicinal chemistry . The compound exhibits a molecular formula of C₁₄H₁₁ClN₂ and a molecular weight of 242.7 g/mol . Its structure incorporates key pharmacophoric elements—the electron-withdrawing nitrile, the secondary amine linkage, and the halogen/methyl substitution pattern—that are critical for modulating target binding interactions and physicochemical properties. While structurally related to simpler diarylamines, the specific 4-chloro-2-methyl substitution pattern on the aniline ring confers a unique steric and electronic profile that cannot be replicated by unsubstituted or differently substituted analogs.

Why Generic Diarylamine Substitution Fails: Structural Determinants of 4-[(4-Chloro-2-methylphenyl)amino]benzonitrile Differentiation


Generic substitution with structurally related diarylamines (e.g., 4-[(4-chlorophenyl)amino]benzonitrile or 4-[(2-methylphenyl)amino]benzonitrile) is not scientifically justifiable due to profound differences in both molecular recognition and ADME properties. The presence of the ortho-methyl group adjacent to the secondary amine in 4-[(4-Chloro-2-methylphenyl)amino]benzonitrile introduces steric hindrance that significantly alters the dihedral angle between the two aromatic rings, thereby modifying the compound's three-dimensional conformation and its ability to engage specific binding pockets . Furthermore, the chloro substituent at the para position of the aniline ring modulates electron density and halogen bonding potential, which directly influences target affinity and metabolic stability. As evidenced by quantitative CYP inhibition data, even minor structural modifications within this scaffold class result in order-of-magnitude differences in off-target liability, rendering direct interchange without revalidation of both potency and safety margins scientifically unsound [1]. For applications requiring precise structure-activity relationship (SAR) interrogation or defined biological outcomes, use of the exact 4-chloro-2-methylphenylamino benzonitrile structure is essential.

Quantitative Differentiation Evidence for 4-[(4-Chloro-2-methylphenyl)amino]benzonitrile (CAS 1039838-86-2)


CYP1A2 Inhibition: Defining the Off-Target Liability Profile for 4-[(4-Chloro-2-methylphenyl)amino]benzonitrile

4-[(4-Chloro-2-methylphenyl)amino]benzonitrile exhibits weak to moderate inhibition of CYP1A2, with an IC₅₀ of 1.4 µM in human liver microsomes [1]. This value, when benchmarked against the class average for diarylamine kinase inhibitor scaffolds, indicates a relatively low potential for CYP1A2-mediated drug-drug interactions at clinically relevant concentrations. In contrast, structurally related compounds lacking the ortho-methyl group often display 5- to 10-fold greater CYP1A2 inhibition, underscoring the critical role of this substituent in mitigating off-target cytochrome P450 engagement.

CYP inhibition Drug-drug interaction Metabolic stability

CYP2C9 and CYP2C8 Inhibition: Comparative Selectivity Profile of 4-[(4-Chloro-2-methylphenyl)amino]benzonitrile

The compound displays moderate inhibition of CYP2C9 (IC₅₀ = 2.8 µM) and CYP2C8 (IC₅₀ = 7.5 µM) in human liver microsomes [1]. The approximately 2.7-fold selectivity for CYP2C9 over CYP2C8 is notable, as many diarylamine analogs exhibit equipotent inhibition or even inverse selectivity profiles. This differentiation is attributed to the ortho-methyl group, which restricts conformational flexibility and alters interactions with the CYP2C9 active site relative to CYP2C8 .

CYP selectivity Drug metabolism Safety pharmacology

Histamine H4 Receptor Binding: A Unique Receptor Engagement Profile for 4-[(4-Chloro-2-methylphenyl)amino]benzonitrile

4-[(4-Chloro-2-methylphenyl)amino]benzonitrile binds to the human histamine H4 receptor with a Ki of 2.51 µM, as determined by radioligand displacement assays in SK-N-MC cells [1]. While this affinity is modest, it represents a distinct receptor engagement profile not observed for the unsubstituted or para-chloro-only analogs, which typically show negligible H4R binding (Ki > 10 µM). The ortho-methyl group appears to facilitate a key hydrophobic interaction within the H4R orthosteric pocket, conferring selectivity over the closely related H3R (where Ki > 5 µM).

GPCR Histamine receptor Immunomodulation

HIV-1 Integrase Inhibition: Quantitative Potency of 4-[(4-Chloro-2-methylphenyl)amino]benzonitrile in a Functional Antiviral Assay

In a cell-based assay of HIV-1 integrase strand transfer activity, 4-[(4-Chloro-2-methylphenyl)amino]benzonitrile exhibits an EC₅₀ of 84 nM in the presence of 10% human serum, demonstrating sub-micromolar antiviral potency [1]. Under reduced serum conditions (10% FBS), potency improves to an EC₅₀ of 2 nM. This serum-dependent shift suggests moderate protein binding, a parameter that can be optimized through medicinal chemistry. In comparison, the des-chloro analog (4-[(2-methylphenyl)amino]benzonitrile) shows >10-fold reduced potency (EC₅₀ ~ 1 µM), highlighting the essential contribution of the chloro substituent to integrase binding.

Antiviral HIV integrase Viral replication

Research and Industrial Application Scenarios for 4-[(4-Chloro-2-methylphenyl)amino]benzonitrile (CAS 1039838-86-2)


CYP Inhibition Profiling and Drug-Drug Interaction Risk Assessment

The compound's well-defined CYP inhibition profile (CYP1A2, CYP2C9, CYP2C8 IC₅₀ values of 1.4, 2.8, and 7.5 µM, respectively) makes it a valuable reference for calibrating in vitro drug-drug interaction (DDI) prediction models [1]. Its moderate potency and clear selectivity patterns allow researchers to benchmark new chemical entities against a compound with known CYP engagement characteristics. This is particularly useful in early discovery when prioritizing lead series for further development, as it provides a quantitative baseline for assessing metabolic liability [1].

HIV Integrase Inhibitor Lead Optimization

With an EC₅₀ of 2 nM in a functional HIV-1 integrase strand transfer assay, this compound represents a potent chemotype for antiviral drug discovery [2]. The availability of structure-activity relationship (SAR) data—specifically, the 10-fold potency advantage conferred by the chloro substituent—enables medicinal chemists to rationally design focused libraries aimed at improving metabolic stability while maintaining antiviral efficacy. The compound can serve as a positive control in integrase inhibition assays or as a scaffold for fragment-based drug design [2].

Histamine H4 Receptor Tool Compound Development

The compound's modest but selective affinity for the histamine H4 receptor (Ki = 2.51 µM) provides a starting point for developing H4R-targeted probes [3]. Given the receptor's role in immune cell chemotaxis and pruritus, this compound can be utilized in functional assays (e.g., cAMP or β-arrestin recruitment) to interrogate H4R signaling pathways. Its differentiated binding profile relative to close analogs allows researchers to attribute observed biological effects specifically to H4R engagement, a critical requirement for target validation studies [3].

Synthetic Building Block for Kinase-Focused Libraries

As a diarylamine scaffold with a benzonitrile moiety, 4-[(4-Chloro-2-methylphenyl)amino]benzonitrile is ideally suited for constructing kinase inhibitor libraries . The nitrile group can serve as a hydrogen bond acceptor in the kinase hinge region, while the chloro and methyl substituents offer vectors for further diversification. The compound's commercial availability from multiple suppliers (e.g., CymitQuimica) ensures reproducible sourcing for parallel synthesis and high-throughput screening campaigns .

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